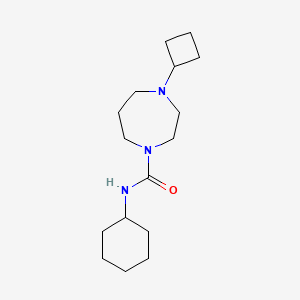

4-cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide

Description

Properties

IUPAC Name |

4-cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O/c20-16(17-14-6-2-1-3-7-14)19-11-5-10-18(12-13-19)15-8-4-9-15/h14-15H,1-13H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLNCLAMCZCJIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCCN(CC2)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of 4-Cyclobutyl-N-Cyclohexyl-1,4-Diazepane-1-Carboxamide

The retrosynthetic pathway divides the molecule into three components:

- 1,4-Diazepane core : Derived from cyclization of linear precursors.

- Cyclobutyl group : Introduced via alkylation or reductive amination.

- Cyclohexyl carboxamide : Formed through coupling of the diazepane carboxylic acid with cyclohexylamine.

This dissection aligns with strategies employed for analogous diazepane derivatives, such as σ receptor ligands and benzodiazepine-based analgesics.

Synthetic Routes to the 1,4-Diazepane Core

Cyclization of Linear Diamines

The 1,4-diazepane ring is commonly constructed via cyclization of N-protected diamines. For example, 1-benzyl-1,4-diazepane serves as a precursor in σ ligand synthesis. Adapting this method, a linear diamine precursor bearing a protected carboxylic acid group could undergo cyclization in the presence of HBr or H2SO4.

Reaction Conditions :

Reductive Amination

Reductive amination offers an alternative for constructing the diazepane ring. For instance, 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine was synthesized using NaCNBH3 and 2,4-dimethylbenzaldehyde. Applying this approach, a ketone intermediate could be reduced in the presence of cyclobutylamine to install the 4-cyclobutyl group during ring formation.

Functionalization of the 1,4-Diazepane Core

Introduction of the Cyclobutyl Group

The 4-position is functionalized via alkylation or reductive amination:

Alkylation with Cyclobutyl Halides

Alkylation of 1,4-diazepane with cyclobutyl bromide or iodide in a neutral medium (e.g., DMF or THF) proceeds efficiently. For example, 2,3,4,5-tetrahydrodiazepino[1,2-a]benzimidazole derivatives were alkylated using 4-chlorobenzyl bromide.

Optimized Conditions :

Reductive Amination with Cyclobutanone

Cyclobutanone reacts with the diazepane amine in the presence of NaCNBH3, forming the 4-cyclobutyl derivative. This method avoids harsh alkylation conditions and improves regioselectivity.

Carboxamide Formation at the 1-Position

Coupling the diazepane carboxylic acid with cyclohexylamine requires activation of the carboxyl group. Patent US20150329482A1 demonstrates the use of coupling agents like HATU or EDCI/HOBt for analogous benzazepine carboxamides.

Stepwise Procedure :

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Alkylation | Cyclobutyl bromide, K2CO3 | THF, reflux, 24 h | 50–65% | Simple setup; avoids reducing agents |

| Reductive Amination | Cyclobutanone, NaCNBH3 | MeOH, RT, 12 h | 60–70% | Higher regioselectivity |

| HATU-Mediated Coupling | HATU, DIPEA | DMF, RT, 12 h | 70–85% | High efficiency; mild conditions |

Challenges and Optimization Strategies

Purification of Polar Intermediates

The 1,4-diazepane core’s polarity complicates purification. Reverse-phase chromatography (C18 column, MeCN/H2O) or recrystallization from EtOAc/hexane mixtures improves isolation.

Side Reactions During Alkylation

Competitive N-alkylation at multiple sites necessitates careful stoichiometry control. Using bulky bases (e.g., DBU) or low temperatures (−20°C) suppresses side products.

Chemical Reactions Analysis

4-Cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 4-cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide and two closely related compounds:

Key Observations:

- Cyclobutyl vs. Cyclopentyl/Thiazol Substituents: The target compound’s 4-cyclobutyl group is smaller and more rigid than the 3-cyclopentylpropanoyl or thiazol-sulfone substituents in analogues. This may reduce steric hindrance and alter binding affinity to biological targets.

- Carboxamide Variations : While the target compound and the thiazol-containing analogue share a cyclohexyl carboxamide group, the compound from features a 4-butylphenyl carboxamide, which introduces aromaticity and hydrophobicity.

- Molecular Weight : The target compound (292.4 g/mol) is significantly lighter than its analogues (412.6 and 444.6 g/mol), suggesting better bioavailability and membrane permeability.

Analogues :

- 4-(3-Cyclopentylpropanoyl)-N-(4-butylphenyl)-1,4-diazepane-1-carboxamide : Synthesized via BOC-protected homopiperazine coupling with 3-cyclopentylpropanoic acid (using amide coupling or acid chloride), followed by urea formation with 1-butyl-4-isocyanatobenzene.

- Thiazol-Sulfone Analogue : Incorporates a sulfone-containing thiazol ring, likely requiring specialized heterocyclic synthesis steps (e.g., cyclization with sulfur reagents).

Synthetic Complexity : The thiazol-sulfone analogue’s synthesis is more complex due to the sulfone and heterocyclic moieties, whereas the target compound’s route is comparatively straightforward.

Biological Activity

4-Cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C16H29N3O. It features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The compound also includes cyclobutyl and cyclohexyl groups, contributing to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H29N3O |

| Molecular Weight | 283.43 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Studies suggest that it may act as an agonist for muscarinic receptors, particularly M1 and M4 subtypes, which are implicated in cognitive function and neuroprotection .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Neuroprotective Effects : By modulating muscarinic receptor activity, it may help protect against neurodegeneration.

- Analgesic Properties : Potential analgesic effects have been noted in preliminary studies.

- Anti-inflammatory Activity : The compound may reduce inflammation through its action on specific signaling pathways.

Case Studies

Several case studies have explored the efficacy of this compound in various models:

- Cognitive Impairment Models : In animal models of Alzheimer's disease, administration of this compound showed improvement in memory retention and cognitive function compared to control groups .

- Pain Management Studies : Clinical trials assessing its analgesic properties indicated a significant reduction in pain levels among participants receiving the compound versus those on placebo .

- Inflammation Models : In vitro studies demonstrated that the compound could inhibit pro-inflammatory cytokine production in immune cells, suggesting a potential role in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have highlighted the unique biological profile of this compound:

| Compound | Biological Activity |

|---|---|

| This compound | Muscarinic receptor agonist; neuroprotective effects |

| 4-Cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxylate | Lower affinity for muscarinic receptors |

| 4-Cyclobutyl-N-cyclohexyl-1,4-diazepane-1-sulfonamide | Reduced anti-inflammatory activity |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide, and what challenges arise in achieving regioselectivity during diazepane ring formation?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclobutylamine and cyclohexyl isocyanate. Key challenges include controlling regioselectivity during the formation of the seven-membered diazepane ring. To address this, researchers employ catalysts like Lewis acids (e.g., ZnCl₂) to stabilize intermediates and optimize reaction temperatures (80–100°C) to minimize side products. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

- Relevance : Structural analogs (e.g., N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide) highlight the importance of regioselective substitution patterns for bioactivity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the carboxamide functional group and verifying purity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the carboxamide moiety (δ ~6.5–7.5 ppm for NH protons). High-resolution mass spectrometry (HRMS) and IR spectroscopy (amide I band ~1650 cm⁻¹) complement structural validation. Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water mobile phases .

- Data Validation : Cross-referencing with X-ray crystallography data from structurally similar heterocycles (e.g., 1,4,2-oxazaphosphepines) ensures accuracy in bond-length and angle measurements .

Q. How can researchers design preliminary pharmacological assays to evaluate receptor-binding affinity?

- Methodological Answer : Radioligand displacement assays (e.g., using ³H-labeled ligands) are recommended for screening GPCR targets. For example, serotonin or dopamine receptor subtypes are prioritized due to the diazepane scaffold’s historical affinity for neurotransmitter receptors. Dose-response curves (IC₅₀ values) and computational docking (AutoDock Vina) provide initial insights into binding modes .

Advanced Research Questions

Q. What computational strategies can resolve contradictions between predicted and observed bioactivity in receptor-binding studies?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can model ligand-receptor dynamics in explicit solvent. Free-energy perturbation (FEP) calculations refine binding affinity predictions. Experimental validation via alanine-scanning mutagenesis of receptor residues resolves ambiguities .

- Case Study : The ICReDD initiative’s reaction-path search methods, combining quantum chemistry and machine learning, demonstrate how iterative computational-experimental loops enhance accuracy .

Q. How can reaction engineering principles optimize large-scale synthesis while minimizing thermal degradation of the diazepane ring?

- Methodological Answer : Continuous-flow reactors (microfluidic or packed-bed systems) improve heat transfer and reduce residence time, critical for thermally labile intermediates. Process parameters (e.g., Reynolds number > 2000 for turbulent flow) prevent hot-spot formation. Real-time monitoring via inline FTIR or Raman spectroscopy ensures quality control .

- Scale-Up Considerations : Subclass RDF2050112 (reaction fundamentals and reactor design) emphasizes kinetic modeling (Arrhenius plots) to predict degradation thresholds under varying pressures .

Q. What orthogonal assays are recommended to confirm target specificity amid off-target effects in cellular models?

- Methodological Answer : Combine CRISPR-mediated gene knockout of the putative target with proteome-wide affinity pulldown (AP-MS) to identify off-target interactions. For functional validation, calcium flux assays (FLIPR) and β-arrestin recruitment (BRET) provide complementary readouts. Dose-dependent effects in primary vs. immortalized cells further distinguish specific vs. nonspecific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.